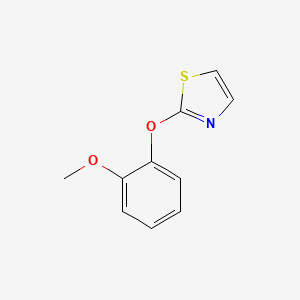

2-(o-Methoxyphenoxy)thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39572-10-6 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

2-(2-methoxyphenoxy)-1,3-thiazole |

InChI |

InChI=1S/C10H9NO2S/c1-12-8-4-2-3-5-9(8)13-10-11-6-7-14-10/h2-7H,1H3 |

InChI Key |

HMYOSXCMLRLQFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 O Methoxyphenoxy Thiazole and Analogues

Precursor Synthesis and Functionalization Routes

The synthesis of 2-(o-Methoxyphenoxy)thiazole can be approached in two primary ways: either by constructing the thiazole (B1198619) ring with the o-methoxyphenoxy group already attached to one of the precursors, or by functionalizing a pre-formed thiazole ring.

One potential route involves the synthesis of a thioamide precursor bearing the o-methoxyphenoxy moiety. For instance, O-(o-methoxyphenyl) thiocarbamate could be reacted with an α-halocarbonyl compound in a Hantzsch-type synthesis. However, the synthesis and stability of such a thiocarbamate would need to be considered.

A more common and likely more efficient strategy involves the functionalization of a 2-substituted thiazole. A key precursor would be a 2-halothiazole, such as 2-bromothiazole (B21250) or 2-chlorothiazole. This intermediate can then undergo a nucleophilic aromatic substitution or a palladium-catalyzed coupling reaction with o-methoxyphenol. The synthesis of 2-acetamido-4-fluoroaryl-5-aryloxythiazoles from 2-acetamido-4-fluoroaryl-5-bromothiazoles and sodium salts of phenols has been reported, demonstrating the feasibility of this approach on a related system. jst.go.jpresearchgate.net Another viable precursor is 2-aminothiazole (B372263), which can be diazotized and subsequently reacted with o-methoxyphenol, although this method can sometimes suffer from side reactions and lower yields.

A study on the synthesis of 2-(4-((2-carbamothioylhydrazineylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide highlights a multi-step synthesis starting from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide and thiosemicarbazide, which then undergoes further reactions to form a complex thiazole derivative. mdpi.com This illustrates the modular nature of thiazole synthesis, where complex functionalities can be built up through a series of reactions.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions. numberanalytics.com For a nucleophilic aromatic substitution reaction between a 2-halothiazole and o-methoxyphenol, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The use of a strong, non-nucleophilic base is often required to deprotonate the phenol, and a polar aprotic solvent is typically employed to facilitate the reaction.

In the case of a palladium-catalyzed cross-coupling reaction, the choice of the palladium precursor, ligand, base, and solvent system is critical. researchgate.netresearchgate.net Different phosphine-based ligands can have a significant impact on the catalytic activity and selectivity of the reaction. The optimization process often involves screening a variety of conditions to maximize the yield and purity of the desired product. rsc.orgchemrxiv.org For example, in a related synthesis of 2-aryl propionic acids, a two-step, one-pot procedure was developed where both a Heck coupling and a subsequent carbonylation were optimized by screening different ligands and reaction parameters. mdpi.com

The synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been reported, and while this is an analogue, the synthetic details can provide insights. researchgate.net The characterization data for this compound is provided in the table below.

| Compound Name | 1H-NMR (δ / ppm) | 13C-NMR (δ / ppm) |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | 3.79 (s, 3H, -OCH3), 6.89-7.75 (m, 4H, Ar-H), 6.64 (s, 1H, thiazole-H), 7.01 (s, 2H, -NH2) | 55.54 (-OCH3), 99.79, 114.27, 127.30, 128.34, 150.17, 158.99, 168.55 |

Table 1: Spectroscopic Data for a Synthesized Thiazole Analogue. researchgate.net

Green Chemistry Approaches to Thiazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of thiazole derivatives to minimize environmental impact and enhance efficiency. researchgate.netbepls.com These approaches prioritize the use of non-toxic reagents and solvents, milder reaction conditions, and catalytic methods to reduce waste and energy consumption. researchgate.net

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netderpharmachemica.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ingentaconnect.comanton-paar.com This rapid, internal heating mechanism, which relies on the interaction of microwaves with polar molecules in the reaction mixture, leads to a more uniform and efficient transfer of energy. researchgate.netanton-paar.com

The synthesis of various thiazole derivatives has been successfully achieved using microwave irradiation. ingentaconnect.comresearchgate.net For instance, a one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic ketones, N-Bromosuccinimide (NBS), and thioureas has been developed under microwave conditions. researchgate.net This method utilizes a green reaction medium of polyethylene (B3416737) glycol (PEG)-400 and water, achieving high yields in a short timeframe. researchgate.net Similarly, the synthesis of hydrazinyl thiazoles has been accomplished efficiently through a microwave-assisted, solvent- and catalyst-free reaction of aryl ketones, thiosemicarbazide, and phenacyl bromides. bepls.com Another notable example is the synthesis of 4-(o-chlorophenyl)-2-aminothiazole, which proceeds in high yield within minutes under microwave irradiation. nih.gov

The benefits of microwave-assisted synthesis extend to the preparation of complex heterocyclic systems incorporating the thiazole ring. researchgate.net For example, novel steroidal thiazole derivatives have been synthesized in good yields via the condensation of 2-bromoacetophenone, thiosemicarbazide, and steroidal carbonyl compounds under microwave heating. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Thiazole Synthesis

| Product | Conventional Method Time | Microwave-Assisted Time | Yield (Microwave) | Reference |

| 4-Aryl-2-aminothiazoles | Hours | 28-32 min | 84-89% | researchgate.net |

| Hydrazinyl thiazoles | Not specified | 30-175 s | High | bepls.com |

| Steroidal thiazoles | Not specified | 35-45 min | 80-85% | nih.gov |

| Ni(II) and Cu(II) Schiff base complexes | Hours | 6-9 min | 80-85% | scirp.org |

Biocatalytic and Heterogeneous Catalysis in Thiazole Synthesis

The use of biocatalysts and heterogeneous catalysts represents another significant advancement in the green synthesis of thiazoles. These catalysts offer advantages such as high selectivity, mild reaction conditions, and the potential for catalyst recovery and reuse, which are central tenets of sustainable chemistry. mdpi.comtandfonline.com

Biocatalysis:

Lipases have been explored as effective and environmentally friendly biocatalysts for thiazole synthesis. rsc.org In one study, lipase (B570770) was used to catalyze the condensation of aryl ethanones, KBrO₃, and thioamide in an aqueous medium, accelerated by ultrasound irradiation. This method avoids the need for isolating α-bromoketones and the use of toxic organic solvents. rsc.org

Chitosan (B1678972), a biodegradable polymer, and its derivatives have also been employed as green biocatalysts. mdpi.comnih.gov For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be a highly efficient and reusable catalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.govnih.govacs.org The catalyst's high surface area and thermal stability contribute to its effectiveness. nih.gov Similarly, a pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has been used as a recyclable biocatalyst for thiazole synthesis, demonstrating high yields and the ability to be reused multiple times without significant loss of activity. mdpi.com

Heterogeneous Catalysis:

Heterogeneous catalysts offer the distinct advantage of easy separation from the reaction mixture, facilitating their recycling and reuse. tandfonline.com Copper silicate (B1173343) has been utilized as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-amino thiazoles from substituted phenacyl bromides and thiourea, providing excellent yields in a short reaction time. nanobioletters.com

Nanocatalysts are also gaining prominence. A chitosan-calcium oxide nanocomposite, prepared via microwave irradiation, has proven to be an effective heterogeneous base promoter for the high-yield production of thiazoles. semanticscholar.org Another example is the use of Fe₃O₄@vitamin B1 as an inexpensive and efficient heterogeneous nanocatalyst for the one-pot synthesis of 1,3-thiazole derivatives in water. researchgate.net Furthermore, a polyvinyl alcohol (PVA)-Al₂O₃ nanocomposite has demonstrated remarkable recyclability as a catalyst in the reaction between thiosemicarbazones and α-haloketones or α-haloesters. tandfonline.com

Table 2: Examples of Biocatalytic and Heterogeneous Catalytic Systems for Thiazole Synthesis

| Catalyst | Catalyst Type | Key Advantages | Reference |

| Lipase | Biocatalyst | Environmentally friendly, avoids isolation of hazardous intermediates | rsc.org |

| Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) | Biocatalyst | Reusable, high surface area, high thermal stability | nih.govnih.govacs.org |

| Pyromellitimide Benzoyl Thiourea Cross-linked Chitosan (PIBTU-CS) | Biocatalyst | Recyclable, high yields, mild conditions | mdpi.com |

| Copper Silicate | Heterogeneous | Reusable, rapid process, easy workup | nanobioletters.com |

| Chitosan-Calcium Oxide Nanocomposite | Heterogeneous | Reusable, high yields, mild conditions | semanticscholar.org |

| Fe₃O₄@vitamin B1 Nanocatalyst | Heterogeneous | Inexpensive, recyclable, green solvent (water) | researchgate.net |

| Polyvinyl Alcohol (PVA)-Al₂O₃ Nanocomposite | Heterogeneous | Recyclable, effective for various substrates | tandfonline.com |

Derivatization Strategies for Structural Modification at the Thiazole Core

The functionalization of the thiazole ring is a key strategy for modulating the physicochemical and biological properties of thiazole-containing compounds. This allows for the exploration of structure-activity relationships and the optimization of lead compounds.

Substitutions at the Thiazole C-4 and C-5 Positions

The C-4 and C-5 positions of the thiazole ring are common sites for substitution, allowing for the introduction of a wide range of functional groups. The classic Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides, provides a direct route to substituted thiazoles. nih.gov By varying the substituents on the α-halocarbonyl component, diverse groups can be introduced at the C-4 and C-5 positions.

For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been reported, demonstrating the introduction of a methoxyphenyl group at the C-4 position. researchgate.net Similarly, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole places a chlorophenyl group at this position. nih.gov The synthesis of 4,5-disubstituted thiazole derivatives has also been achieved, highlighting the versatility of synthetic methods to functionalize both positions. nih.gov

Introduction of Diverse Heterocyclic Moieties (e.g., Pyrazole (B372694), Triazole, Thiazolidine, Pyridine (B92270), Indole)

The conjugation of the thiazole ring with other heterocyclic systems is a widely used strategy to create novel molecular architectures with potentially enhanced biological activities.

Pyrazole and Triazole: The synthesis of molecules containing both thiazole and pyrazole or triazole moieties has been reported, often with the goal of developing new therapeutic agents. iaea.org Microwave-assisted synthesis has been shown to be an effective method for preparing triazole derivatives. rsc.org

Thiazolidine: The synthesis of compounds incorporating both thiazole and thiazolidinone rings has been described, for example, in the preparation of potential acetylcholinesterase inhibitors. acs.org

Pyridine: The introduction of a pyridine ring to the thiazole core is a common derivatization strategy.

Indole (B1671886): The synthesis of thiazole derivatives bearing an indole moiety has also been explored in the development of new bioactive compounds. acs.org

Formation of Bisthiazole and Polythiazole Architectures

The construction of molecules containing multiple thiazole units, such as bisthiazoles and polythiazoles, has garnered interest due to their unique structural and electronic properties. The homocoupling reaction of thiazole derivatives, often catalyzed by palladium salts, is a method used to synthesize symmetrical 5,5'-bisthiazoles. nih.gov

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the elucidation of the structure and electronic properties of chemical compounds. For 2-(o-Methoxyphenoxy)thiazole, a combination of NMR, MS, and IR spectroscopy would be employed for a comprehensive characterization.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring and the methoxyphenyl group. The two protons on the thiazole ring would likely appear as doublets in the aromatic region. The four protons of the ortho-substituted benzene (B151609) ring would show a more complex splitting pattern, typically as multiplets, also in the downfield region. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. The thiazole ring carbons would resonate at characteristic chemical shifts, influenced by the electronegativity of the nitrogen and sulfur atoms. The carbons of the methoxyphenyl group would also show distinct signals, with the carbon bearing the methoxy group and the carbon attached to the ether oxygen being significantly shifted. The methoxy carbon itself would appear as a single peak in the upfield region of the spectrum.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Thiazole-H | 7.0 - 7.5 | d |

| Thiazole-H | 6.8 - 7.2 | d |

| Aromatic-H | 6.9 - 7.4 | m |

| Methoxy-H | ~3.9 | s |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Thiazole-C (C=N) | 160 - 170 |

| Thiazole-C | 110 - 140 |

| Aromatic-C (C-O) | 145 - 155 |

| Aromatic-C | 110 - 130 |

| Methoxy-C | 55 - 60 |

Note: These are estimated values and actual experimental data may vary.

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

MS: In a standard mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (C10H9NO2S, 207.25 g/mol ). Common fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the methoxyphenoxy cation and the thiazole radical, or vice versa.

HRMS: High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C10H9NO2S). This is a crucial step in the confirmation of the compound's identity.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. Key expected vibrational bands for this compound would include:

C-H stretching (aromatic and thiazole): Around 3000-3100 cm⁻¹

C=N stretching (thiazole): Around 1600-1650 cm⁻¹

C=C stretching (aromatic and thiazole): Around 1450-1600 cm⁻¹

C-O-C stretching (ether): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-S stretching (thiazole): Weaker absorptions in the fingerprint region.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic/Thiazole C-H stretch | 3000 - 3100 |

| Thiazole C=N stretch | 1600 - 1650 |

| Aromatic/Thiazole C=C stretch | 1450 - 1600 |

| Asymmetric C-O-C stretch | 1200 - 1275 |

| Symmetric C-O-C stretch | 1000 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature search, no single-crystal X-ray diffraction data for this compound has been reported. Such a study would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. It would reveal the precise three-dimensional arrangement of the molecule in the crystal lattice and could highlight any significant non-covalent interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.

Conformational Analysis and Stereochemistry

The conformational flexibility of this compound is primarily determined by the rotation around the C-O-C ether linkage. The relative orientation of the thiazole and methoxyphenyl rings can be described by the dihedral angles. Computational studies on similar aryl-ether-heterocycle systems suggest that the lowest energy conformation is likely to be one that minimizes steric hindrance between the two ring systems. The presence of the ortho-methoxy group could influence the preferred conformation through steric and electronic effects. There are no stereocenters in this compound, and therefore, it is an achiral molecule.

Structure Activity Relationship Sar Studies of 2 O Methoxyphenoxy Thiazole Derivatives

Influence of Substituents on Biological Modulatory Activities

The biological profile of 2-(o-Methoxyphenoxy)thiazole derivatives can be finely tuned by the introduction of various substituents on the core structure. These modifications can alter the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its binding affinity and efficacy at a given biological target.

The strategic placement of other substituents, such as electron-donating or electron-withdrawing groups, can also have a profound impact. In a study of thiazolylhydrazone derivatives as acetylcholinesterase inhibitors, a methoxy (B1213986) substituent at the para-position of the phenyl ring resulted in the most potent inhibitory activity, comparable to the reference drug Donepezil. academie-sciences.fr This suggests that the electronic and steric effects of substituents are key determinants of biological efficacy.

The following table summarizes the influence of various substituents on the biological activity of related thiazole (B1198619) derivatives:

| Compound Series | Substituent | Position | Effect on Activity | Biological Target |

| 4-(Methoxyphenyl)-2-aminothiazoles | Methoxy | para | Increased binding affinity | Adenosine A3 Receptor |

| Thiazolylhydrazones | Methoxy | para | Increased inhibitory potency | Acetylcholinesterase |

| 2,4,5-Trisubstituted thiazoles | Chloro | - | Favorable for activity | Anticancer |

In a study of 2-phenoxy-N-substituted acetamide (B32628) analogues, the amide linkage was a central feature of compounds showing inhibitory activity against hypoxia-inducible factor-1 (HIF-1). nih.gov Similarly, research on benzothiazole-phenyl analogs has demonstrated that the amide bond is in close proximity to key tyrosine and aspartic acid residues within the catalytic pocket of soluble epoxide hydrolase (sEH), contributing to high inhibitory potency. nih.gov The comparison of ester- and amide-linked local anesthetics has also shown differences in their vasoactivity and duration of action, further illustrating the impact of the linker type. nih.gov These findings suggest that modifying the ether linkage in this compound to an amide or other bioisosteric linkers could be a fruitful strategy for optimizing its biological profile.

Positional Isomerism and Its Effect on Activity Profiles

The position of substituents on the phenoxy ring of 2-phenoxythiazole derivatives can have a dramatic effect on their biological activity. The change from an ortho- to a meta- or para-methoxy group, for example, alters the molecule's three-dimensional shape and the spatial orientation of its functional groups, which can significantly impact its ability to bind to a specific biological target.

In a study of triazole-thiazole hybrids as COX-2 inhibitors, a derivative with a para-methoxy moiety on the phenyl ring exhibited the highest in vitro selectivity and anti-inflammatory activity. nih.gov This suggests that for the COX-2 enzyme, the para position is optimal for the methoxy group to engage in favorable interactions within the active site. The superior activity of the para-substituted isomer indicates a specific spatial requirement for the methoxy group to enhance binding and efficacy. This principle of positional isomerism affecting activity is a cornerstone of medicinal chemistry and highlights the importance of a systematic exploration of substituent placement to identify the most potent and selective compounds.

The following table illustrates the effect of methoxy group position on the activity of a related compound series:

| Compound Series | Methoxy Position | Relative Activity | Biological Target |

| Triazole-thiazole hybrids | para | Highest | COX-2 |

| Triazole-thiazole hybrids | ortho/meta | Lower | COX-2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their potency and selectivity, thereby guiding the design of new and improved analogues.

While specific QSAR models for this compound were not found, studies on structurally related compounds offer a framework for understanding the key descriptors that may influence activity. For a series of 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activity, a 2D-QSAR model revealed that descriptors such as the SssNHE-index (an electrotopological state index), slogp (logarithm of the octanol/water partition coefficient), T_O_N_1, and T_2_Cl_1 were significant in predicting activity. The high correlation coefficient (r² = 0.9469) and cross-validated squared correlation coefficient (q² = 0.8933) of the model indicate its robustness. nih.gov

Furthermore, a 3D-QSAR study on the same series of compounds, using a k-nearest neighbor molecular field analysis approach, highlighted the importance of steric, hydrophobic, and electrostatic fields in determining the inhibitory activity. This 3D model also demonstrated good correlative and predictive capabilities (q² = 0.9672 and pred_r² = 0.8480). nih.gov

For other thiazole derivatives, QSAR studies have identified various important descriptors. For instance, in a series of thiazole derivatives with antimicrobial activity, topological, electronic, geometric, and physicochemical descriptors were used to build predictive models. imist.ma Another 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors identified descriptors such as AATSC4c, AATSC8c, and GATS5s as being important for activity. laccei.org

These examples from related compound classes suggest that a combination of electronic, steric, and hydrophobic properties are likely to be key determinants of the biological activity of this compound derivatives. Future QSAR studies on this specific scaffold would be invaluable for rational drug design efforts.

Molecular Mechanisms and Biological Target Modulation Pre Clinical Studies

Investigation of Enzyme Inhibition Potentials

The thiazole (B1198619) scaffold is a prominent feature in many biologically active molecules, prompting investigations into its capacity to inhibit a range of enzymes implicated in disease. Research has focused on derivatives and analogs to determine their inhibitory potency and selectivity.

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin (B15479496) synthesis. mdpi.com The two main isoforms, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and predominantly expressed during inflammatory responses. mdpi.comsemanticscholar.orgnih.govnih.gov

In the pursuit of safer NSAIDs, the COX-inhibitory activity of a series of 2-(trimethoxyphenyl)-thiazoles, which are structural analogs of 2-(o-Methoxyphenoxy)thiazole, was evaluated. nih.govnih.gov In vitro assays were conducted against ovine COX-1 and human recombinant COX-2. nih.govresearchgate.net The studies found that several of these thiazole derivatives were effective inhibitors of both COX isoforms. nih.govnih.gov For instance, compound A2 was identified as the most potent COX-2 inhibitor in its series, while compounds A2 , A6 , and A8 also demonstrated notable inhibition of COX-1. nih.gov Compound A3 showed a favorable COX-2 selectivity index, comparable to the established NSAID, meloxicam. nih.govresearchgate.net

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| A2 | >300 | 23.26 | - |

| A3 | 154.10 | 27.11 | 5.68 |

| A6 | 26.88 | 27.91 | 0.96 |

| A8 | 34.53 | 29.13 | 1.18 |

| A9 | 83.16 | 70.86 | 1.17 |

Table 1. In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected 2-(trimethoxyphenyl)-thiazole Analogs. The selectivity index is calculated as IC₅₀ COX-1/IC₅₀ COX-2. nih.gov

The lipoxygenase (LOX) pathway is another critical route in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with an improved safety profile. nih.govepa.gov

While direct studies on this compound are not available, research into the broader class of thiazole-containing compounds has revealed potential for LOX inhibition. nih.gov A study focused on synthesizing thiazole and thiazolidene-based molecules to achieve dual COX-2 and 5-LOX inhibition identified compound 7h , (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, as a particularly potent agent. epa.gov This compound demonstrated significant inhibitory activity against the 5-LOX enzyme. epa.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 7h | 5-LOX | 0.29 |

| Zileuton (Reference) | 5-LOX | 0.15 |

Table 2. In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Activity of a Potent Thiazole Derivative. epa.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. semanticscholar.org Their dysregulation is implicated in various pathologies, including cancer and inflammation. nih.govresearchgate.netresearchgate.net Consequently, MMPs, particularly MMP-2, MMP-8, and MMP-9, are considered important therapeutic targets. nih.govresearchgate.net

The thiazole scaffold has been explored for its potential in developing MMP inhibitors. nih.govresearchgate.net In one study, novel thiazole derivatives were synthesized and evaluated for their ability to inhibit MMP-8 and MMP-2. researchgate.net The results indicated that most of the tested compounds had a better inhibitory profile for MMP-8 than for MMP-2, with compound 26 emerging as the most potent analog in the series. researchgate.net Another research effort focused on developing MMP-2 inhibitors based on thiazole and imidazole (B134444) scaffolds for cardioprotection, demonstrating the therapeutic potential of this chemical class against MMPs. nih.gov

Protein kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of cancer, making them attractive targets for drug development.

PI3Kα Inhibition: The PI3K/mTOR pathway is frequently dysregulated in cancer. nih.gov Thiazole derivatives have been designed and synthesized as potential PI3K/mTOR dual inhibitors. nih.govrsc.org A study investigating a series of novel thiazole derivatives identified compound 3b as a potent inhibitor of PI3Kα, with an inhibitory effect comparable to the known PI3K inhibitor alpelisib. nih.gov

| Compound | Target Kinase | IC₅₀ (µM) |

|---|---|---|

| 3b | PI3Kα | 0.086 |

| Alpelisib (Reference) | PI3Kα | - |

Table 3. In Vitro PI3Kα Inhibitory Activity of a Thiazole Derivative. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. mdpi.comnih.gov Several thiazole-containing compounds have been investigated as potential VEGFR-2 inhibitors. mdpi.comsemanticscholar.orgnih.gov Research on a series of thiazole derivatives showed that compounds with specific substitutions on the phenyl ring attached to the thiazole core could effectively inhibit VEGFR-2. mdpi.com For instance, a 3-methoxyphenylthiazolyl derivative (4e ) showed moderate inhibition, while a 4-chlorophenylthiazole-containing compound (III ) was found to be a potent inhibitor of VEGFR-2 kinase activity. mdpi.com

| Compound | VEGFR-2 Inhibition |

|---|---|

| 4e (3-methoxyphenylthiazolyl derivative) | 38.22% |

| III (4-chlorophenylthiazole derivative) | IC₅₀ = 51.09 nM |

| Sorafenib (Reference) | IC₅₀ = 51.41 nM |

Table 4. In Vitro VEGFR-2 Inhibitory Activity of Phenylthiazolyl Derivatives. mdpi.com

BRAF^V600E Inhibition: The BRAF kinase is another component of cellular signaling pathways, and the V600E mutation is a common driver of certain cancers. While specific data on the inhibition of BRAF^V600E by this compound is not available, related heterocyclic compounds such as thiadiazole-benzenesulfonamide hybrids have been investigated as potential dual B-Raf and VEGFR-2 inhibitors. researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. mdpi.comnih.gov The thiazole nucleus has been incorporated into various molecular scaffolds to explore their potential as cholinesterase inhibitors. nih.govplu.mx

One study synthesized a series of thiazolylhydrazone derivatives and found that several compounds were potent inhibitors of AChE, with compound 3c being the most active. nih.gov However, these compounds showed no significant inhibitory activity against BChE. nih.gov Conversely, a different study on benzoxazole-based thiazole hybrids identified compounds that were potent inhibitors of either AChE or BChE, highlighting the versatility of the thiazole scaffold in targeting these enzymes. plu.mx

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3c (thiazolylhydrazone) | AChE | 0.0317 | nih.gov |

| 12 (benzoxazole-thiazole) | AChE | 0.38 | plu.mx |

| 9 (benzoxazole-thiazole) | BChE | 1.33 | plu.mx |

| Donepezil (Reference) | AChE | - | nih.gov |

Table 5. In Vitro Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives.

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for DNA and RNA synthesis. nih.gov This pathway is particularly important for rapidly proliferating cells, such as cancer cells, making DHODH an attractive target for cancer therapy. nih.govnih.gov Currently, there are no available pre-clinical studies in the reviewed literature investigating the inhibitory potential of this compound or its close structural analogs against the DHODH enzyme.

An article on the molecular mechanisms and biological target modulation of this compound cannot be generated. Extensive searches for preclinical studies on this specific compound did not yield any information regarding its activity in the following areas:

Bacterial Fatty Acid Synthesis Inhibition (e.g., ecKAS III)

AMPA Receptor (AMPAR) Modulation

Tubulin Polymerization Inhibition

Apoptosis Induction Mechanisms (Molecular Level)

There is no publicly available scientific literature detailing the effects of this compound on these or any other biological targets.

Computational and In Silico Research on this compound Remains Limited

Computational studies are vital for predicting the behavior and potential applications of molecules. Techniques such as molecular docking are employed to simulate the interaction between a ligand and a protein, offering insights into binding affinities and potential therapeutic targets. DFT analysis helps in understanding the electronic structure and reactivity of a compound, while molecular dynamics simulations provide a view of the conformational stability and movement of the molecule over time.

Although numerous studies have applied these computational methods to various substituted phenoxy-thiazole and other thiazole-containing compounds, the specific arrangement of the ortho-methoxy group on the phenoxy ring attached to the thiazole core in this compound has not been the subject of dedicated computational investigation according to available literature.

Consequently, a detailed analysis based on the requested outline—covering binding affinity predictions, identification of interacting residues, HOMO-LUMO energy gaps, reactivity descriptors, and conformational stability—cannot be provided for 2-(o--Methoxyphenoxy)thiazole at this time. The scientific community has yet to publish research that would supply the specific data points required for such an article.

Future computational research may explore the properties of this compound, which would then enable a detailed examination as requested. Until such studies are conducted and published, a thorough, data-driven article on the computational chemistry of this specific compound remains speculative.

Computational Chemistry and in Silico Investigations

Cheminformatics and Predictive Modeling for Biological Modulators

Cheminformatics and predictive modeling have become indispensable tools in modern drug discovery and development. These in silico methods allow for the early assessment of a compound's potential as a drug candidate, significantly reducing the time and cost associated with experimental screening. For the compound 2-(o-Methoxyphenoxy)thiazole, computational approaches can provide valuable insights into its likely biological behavior and guide further investigation.

Prediction of ADME-Tox Properties (Excluding Explicit Toxicity Profiles, Focus on Theoretical Predictors)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in the early stages of drug discovery to evaluate the potential pharmacokinetic profile of a compound. Various computational models can estimate these properties based on the molecular structure of this compound. These predictions help in identifying potential liabilities and optimizing the compound's structure to achieve a more favorable ADME profile.

A key aspect of ADME prediction is the assessment of "drug-likeness," often evaluated using rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties that fall within a specific range. For this compound, these properties can be calculated using various software tools.

Table 1: Predicted Physicochemical Properties of this compound and their Relation to Lipinski's Rule of Five

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 207.24 g/mol | ≤ 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | ~2.5 - 3.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 (N, O, O) | ≤ 10 | Yes |

The data in the table suggests that this compound is likely to have good oral bioavailability. Its molecular weight is well within the recommended range, and it does not violate any of Lipinski's rules. The predicted LogP value indicates a good balance between hydrophilicity and lipophilicity, which is important for both absorption and distribution.

Other important ADME-related parameters that can be predicted computationally include:

Aqueous Solubility: Predictions would likely indicate moderate solubility, which is favorable for absorption.

Blood-Brain Barrier (BBB) Permeability: Based on its physicochemical properties, computational models may predict that this compound has the potential to cross the blood-brain barrier.

Cytochrome P450 (CYP) Inhibition: In silico models can predict the likelihood of the compound inhibiting major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Early prediction of potential drug-drug interactions is a critical aspect of drug development. nih.gov

Human Intestinal Absorption (HIA): Predictive models for HIA would likely classify this compound as having good absorption potential.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can be estimated, which influences its distribution and availability to target tissues.

It is important to note that these are theoretical predictions and require experimental validation. However, they provide a valuable initial assessment of the compound's pharmacokinetic potential.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com A pharmacophore model can be generated based on the structures of known active molecules or from the ligand-binding site of a target protein.

For this compound, a hypothetical pharmacophore model can be constructed based on its structural features. This model would highlight the key chemical functionalities that could be involved in interactions with a biological target. The potential pharmacophoric features of this compound include:

Hydrogen Bond Acceptors: The nitrogen atom in the thiazole (B1198619) ring and the two oxygen atoms of the methoxy (B1213986) and phenoxy groups can act as hydrogen bond acceptors.

Aromatic Rings: The phenyl and thiazole rings are hydrophobic and can participate in aromatic interactions (e.g., π-π stacking) with a target protein.

Hydrophobic Features: The entire molecule has a significant hydrophobic character, which can be a key feature for binding to a hydrophobic pocket in a receptor.

A potential pharmacophore model for this compound could be represented as a 3D arrangement of these features. This model could then be used as a query to search large chemical databases for other compounds that fit the model and may have similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. nih.gov

Furthermore, if a series of analogues of this compound with known biological activities were available, a 3D-QSAR (Quantitative Structure-Activity Relationship) study could be performed. This would involve aligning the compounds and building a statistical model that correlates their 3D properties with their biological activity, leading to a more refined and predictive pharmacophore model.

Exploration of Biological Modulatory Activities Pre Clinical, in Vitro and in Vivo Non Human Studies

Antimicrobial Spectrum

Specific studies evaluating the in vitro antibacterial efficacy of 2-(o-Methoxyphenoxy)thiazole against representative Gram-positive and Gram-negative bacterial strains have not been identified in the current body of scientific literature. Therefore, no data on Minimum Inhibitory Concentrations (MICs) can be presented.

There is a lack of published research on the antifungal properties of this compound against common yeasts (e.g., Candida albicans) and filamentous fungi (e.g., Aspergillus species). Consequently, data regarding its fungistatic or fungicidal activity is unavailable.

Preclinical studies investigating the potential antiprotozoal or antimalarial activity of this compound have not been reported in the accessible scientific literature.

Antineoplastic and Antiproliferative Activities (Cell Line Studies)

Detailed investigations into the antineoplastic and antiproliferative activities of this compound against various cancer cell lines are not present in the current scientific literature.

Specific data from in vitro studies assessing the cytotoxic or antiproliferative effects of this compound on human cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HeLa (cervical cancer) are not available in published research. As a result, no IC50 (half-maximal inhibitory concentration) values can be reported.

Due to the absence of studies on the cytotoxicity of this compound against cancerous cell lines, there is correspondingly no available data on its selectivity for cancer cells over normal, non-malignant cell lines.

Based on a comprehensive review of publicly available scientific literature, there is currently no specific preclinical, in vitro, or in vivo non-human study data available for the biological modulatory activities of the chemical compound “this compound”.

Extensive searches for research pertaining to the anti-inflammatory, neurobiological, antioxidant, antiviral, anti-gout, anthelmintic, analgesic, anti-tubercular, anti-epileptic, anti-Parkinson's, and hepatoprotective properties of this exact molecule did not yield any specific results. The existing body of research focuses on various other derivatives of the thiazole (B1198619) and methoxyphenyl scaffolds, but not on the compound defined by the precise this compound structure.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables as this information does not appear to exist in published scientific studies.

Patent Landscape and Intellectual Property Analysis

Review of Patent Trends for Thiazole (B1198619) Derivatives

The patenting of thiazole derivatives has been robust and consistent over the past two decades, reflecting their therapeutic versatility. A review of patent literature reveals a sustained interest in this scaffold, with a significant number of patents filed annually. The primary focus of these patents has been in the fields of oncology, infectious diseases, and inflammatory conditions.

Early 2000s to mid-2010s saw a surge in patents for thiazole-containing compounds, particularly as kinase inhibitors for cancer therapy. benthamdirect.commedmedchem.com This trend was driven by the success of drugs like Dasatinib, a multi-targeted kinase inhibitor featuring a thiazole ring. Patent applications during this period frequently described novel thiazole scaffolds with various substitutions aimed at improving potency, selectivity, and pharmacokinetic profiles. Reviews of patents from 2008 to 2017 highlight a strong emphasis on anti-infective and anticancer applications. researchgate.net

More recent trends, from the late 2010s to the early 2020s, indicate a diversification of therapeutic targets for patented thiazole derivatives. While oncology remains a dominant area, there has been a noticeable increase in patent filings for antiviral applications, spurred in part by global health concerns. researchgate.netnih.gov A 2022 review of patent literature from 2014 to the first quarter of 2021 specifically highlighted the antiviral activities of thiazole derivatives against a range of viruses, including influenza, coronaviruses, and hepatitis B and C. nih.gov Furthermore, recent publications indicate a continued exploration of thiazole derivatives in areas such as neurodegenerative diseases and metabolic disorders. The development of thiazole-based compounds as antimicrobial and antiprotozoal agents also continues to be an active area of patenting. medmedchem.com

Key Patented Chemical Scaffolds and Their Targeted Biological Activities

While patents for the exact molecule 2-(o-Methoxyphenoxy)thiazole are not readily identifiable, the broader class of 2-phenoxythiazole and 2-aryloxythiazole derivatives, as well as other structurally relevant thiazole scaffolds, are well-represented in the patent literature. These scaffolds are often explored for their ability to act as bioisosteres for other functionalities, providing favorable drug-like properties.

2-Aryloxythiazole and Related Scaffolds: The 2-phenoxy or more broadly, the 2-aryloxy linkage, provides a versatile point for structural modification. In many patented scaffolds, this moiety acts as a key pharmacophoric element that can interact with biological targets through hydrophobic and aromatic interactions. Although specific patent examples for this compound are scarce, the general scaffold of a thiazole ring linked to an aromatic system via an oxygen atom is a recurring theme.

Thiazole-Based Kinase Inhibitors: A significant portion of patents for thiazole derivatives focuses on their role as kinase inhibitors. researchgate.netnih.gov The thiazole ring often serves as a core scaffold to which various substituents are attached to target the ATP-binding site of kinases. For instance, 2-aminothiazole (B372263) and 2,4-disubstituted thiazole scaffolds are frequently claimed in patents for their inhibitory activity against a wide range of kinases, including those involved in cancer cell proliferation and survival. benthamdirect.com

Antiviral Thiazole Scaffolds: In the realm of antiviral research, patented thiazole derivatives often feature modifications at the 2- and 4-positions of the thiazole ring. These compounds have been shown to inhibit viral replication through various mechanisms. For example, some patented scaffolds are designed to interfere with viral entry into host cells, while others target viral enzymes essential for replication. researchgate.netnih.gov

Antimicrobial and Anti-inflammatory Scaffolds: The thiazole ring is a common feature in patented compounds with antimicrobial and anti-inflammatory properties. These molecules often incorporate the thiazole nucleus as a central structural motif, with diverse functional groups appended to modulate their biological activity and target specificity. medmedchem.com

The following interactive table summarizes some of the key patented thiazole scaffolds and their associated biological activities.

| Chemical Scaffold | Targeted Biological Activity |

| 2-Aminothiazoles | Kinase inhibition (Anticancer) |

| 2,4-Disubstituted Thiazoles | Antiviral, Antimicrobial, Anti-inflammatory |

| Benzothiazoles | Anticancer, Neuroprotective |

| Thiazole-carboxamides | c-Met kinase inhibition (Anticancer) |

| Imidazo[2,1-b]thiazoles | Anticancer, Antidiabetic, Antimicrobial |

Future Directions in Patentable Thiazole Research

The future of patentable research involving thiazole derivatives appears to be heading in several promising directions, driven by advancements in drug discovery and a deeper understanding of disease mechanisms.

Targeting Novel and Challenging Disease Areas: While oncology and infectious diseases will likely remain prominent, there is a growing interest in exploring the therapeutic potential of thiazole derivatives for other challenging conditions. This includes neurodegenerative diseases like Alzheimer's and Parkinson's, as well as metabolic disorders such as diabetes. The development of thiazole-based compounds that can modulate complex biological pathways in these diseases represents a significant opportunity for future patent filings.

Development of Multi-Targeted Ligands and Hybrid Molecules: The concept of "one molecule, multiple targets" is gaining traction in drug discovery. Future patentable research will likely focus on the design of thiazole derivatives that can simultaneously modulate multiple biological targets. This approach could lead to the development of more effective therapies for complex diseases like cancer. researchgate.net Additionally, the creation of hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties is an emerging area with significant patent potential.

Exploitation of Novel Mechanisms of Action: As our understanding of cellular signaling pathways expands, so too will the opportunities for discovering novel mechanisms of action for thiazole-based drugs. Future patents may claim thiazole derivatives that act on emerging drug targets, such as those involved in epigenetic regulation or protein-protein interactions.

Application of New Technologies: The integration of cutting-edge technologies like artificial intelligence (AI) and machine learning in drug discovery is expected to accelerate the identification and optimization of novel thiazole-based drug candidates. Patents in the future may not only claim new chemical entities but also the computational methods used to design them.

Future Research Directions and Translational Perspectives

Design of Novel Thiazole (B1198619) Derivatives with Enhanced Specificity

The future design of derivatives based on the 2-(o-Methoxyphenoxy)thiazole scaffold will heavily rely on meticulous structure-activity relationship (SAR) studies to achieve enhanced target specificity and potency. ijper.orgnih.gov The core principle involves systematically modifying the molecule's structure to improve its interaction with biological targets while minimizing off-target effects.

Key strategies for designing novel derivatives include:

Modification of the Phenyl Ring: Altering the substitution pattern on the o-methoxyphenoxy group can significantly influence biological activity. For instance, the position and nature of substituents like hydroxyl or methoxy (B1213986) groups can enhance activity, whereas halogen groups might have varied effects. ijper.orgnih.gov Introducing additional functional groups could modulate properties such as solubility, membrane permeability, and binding affinity.

Substitution on the Thiazole Ring: The thiazole ring itself offers positions for substitution that can be exploited to fine-tune the molecule's properties. Adding different groups can alter the electronic distribution and steric profile of the compound, leading to more specific interactions with target proteins. nih.gov

Hybrid Molecule Synthesis: A promising approach involves creating hybrid compounds by linking the thiazole scaffold to other known pharmacologically active moieties. nih.govresearchgate.net For example, combining the this compound core with structures like pyrazoline or indole (B1671886) could yield novel derivatives with unique and potentially synergistic therapeutic effects. nih.govmdpi.com

Systematic exploration of these modifications, guided by biological testing, will generate comprehensive SAR data, paving the way for the rational design of next-generation thiazole derivatives with superior therapeutic profiles. ijper.org

Table 1: Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives

| Structural Modification | Observed Effect on Activity | Rationale |

|---|---|---|

| Hydroxyl group on benzene (B151609) ring | Enhances anticancer action | May increase hydrogen bonding interactions with target enzymes. ijper.org |

| Fluorine group on benzene ring | Decreases anticancer action | Can alter electronic properties and binding orientation. ijper.org |

| Methoxy group on phenyl ring | Promising anticancer potential | Influences the molecule's conformation and interaction with target sites. nih.gov |

Exploration of Polypharmacology and Multi-Targeting Approaches

Complex diseases such as cancer often involve the deregulation of multiple biological pathways. rsc.org Consequently, therapeutic strategies are shifting from the "one-target, one-drug" paradigm towards polypharmacology—designing single chemical entities that can modulate multiple targets simultaneously. The thiazole scaffold is an excellent framework for developing such multi-targeting agents. rsc.orgnih.gov

Future research on this compound should explore its potential to be engineered into a multi-target inhibitor. For instance, derivatives could be designed to simultaneously inhibit several protein kinases that are crucial for cancer progression, such as EGFR, VEGFR-2, and BRAFV600E. rsc.org This approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that arise from single-target therapies.

Molecular modeling and docking studies will be instrumental in this endeavor, allowing researchers to predict how a single thiazole derivative might bind to the active sites of multiple target proteins. rsc.orgmdpi.com By identifying common structural features in the binding pockets of different targets, derivatives of this compound can be rationally designed to possess a broader spectrum of activity.

Table 2: Examples of Multi-Targeting Thiazole-Based Kinase Inhibitors

| Compound Class | Targeted Kinases | Therapeutic Area |

|---|---|---|

| Thieno[3,2-d]thiazole derivatives | EGFR, VEGFR-2, BRAFV600E | Cancer rsc.org |

| Pyrazolinone-thiazolinone derivatives | EGFR, VEGFR-2, BRAFV600E | Cancer rsc.org |

Advanced In Vitro and In Vivo Model Development for Efficacy Assessment (Non-Human)

To accurately predict the clinical potential of novel this compound derivatives, it is crucial to move beyond traditional preclinical models. Advanced in vitro and in vivo systems that more closely mimic human physiology are essential for a robust evaluation of efficacy.

Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex cellular interactions found in living tissues. technologynetworks.com Three-dimensional (3D) cell culture models, such as spheroids and organoids , offer a more physiologically relevant environment for testing drug candidates. researchgate.netnih.govmoleculardevices.com These models recapitulate aspects of in vivo tissue architecture and cell-cell communication, providing a better platform to assess the efficacy of new thiazole derivatives. nih.govfrontiersin.org Organoids, derived from stem cells, can self-organize into "mini-organs," offering a powerful tool for disease modeling and drug screening. technologynetworks.comfrontiersin.org

Advanced In Vivo Models (Non-Human): While murine models are standard, the zebrafish (Danio rerio) xenograft model has emerged as a powerful, cost-effective, and high-throughput alternative for in vivo drug screening. mdpi.comresearchgate.net Human cancer cells can be transplanted into transparent zebrafish embryos, allowing for real-time imaging of tumor growth, metastasis, and response to treatment. nih.govnih.gov The key advantages of the zebrafish model include its rapid development, the small amount of compound needed for testing, and the ability to conduct large-scale screens quickly. researchgate.netnih.gov This model is particularly well-suited for the initial in vivo validation of novel this compound derivatives, helping to prioritize the most promising candidates for further development. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the development of new therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to establish a correlation between the chemical structure of compounds and their biological activity. dmed.org.uaresearchgate.net By training ML algorithms on existing data for thiazole derivatives, researchers can build predictive QSAR models. nih.govlaccei.orgimist.ma These models can then be used for the virtual screening of large compound libraries to identify novel derivatives with high predicted potency, prioritizing them for synthesis and experimental testing. nih.govdmed.org.ua

De Novo Drug Design: AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for de novo design, which involves generating entirely new molecular structures with desired pharmacological properties. nih.govxjtlu.edu.cn These models can explore a vast chemical space to propose novel thiazole-based compounds that are optimized for specific targets.

High-Throughput Virtual Screening: AI and ML algorithms can rapidly screen millions of virtual compounds against a biological target, predicting their binding affinity and potential activity. This process significantly reduces the time and cost associated with traditional high-throughput screening (HTS). nih.gov

The synergy between computational predictions and experimental validation will create a more efficient and targeted drug discovery pipeline for this compound and its future derivatives.

Table 3: Application of AI/ML in Thiazole Derivative Drug Discovery

| AI/ML Technique | Application | Outcome |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity based on chemical structure. | Identification of promising candidates for synthesis; optimization of lead compounds. nih.govlaccei.orgimist.ma |

| Multiple Linear Regression (MLR) | Develop predictive models for inhibitory activity. | Creation of statistically significant models to guide compound design. laccei.orgimist.ma |

| Support Vector Machine (SVM) | Classify compounds as active or inactive. | Efficient screening of virtual libraries. nih.gov |

| Artificial Neural Networks (ANN) | Model complex, non-linear structure-activity relationships. | Highly accurate predictions of biological activity for novel compounds. imist.ma |

Q & A

Q. What synthetic strategies are effective for preparing 2-(o-Methoxyphenoxy)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, thiazole derivatives are often synthesized via cyclization of thiosemicarbazones with α-bromo ketones under microwave irradiation (130°C, 45 min) or using copper-catalyzed click chemistry (e.g., CuSO₄/Na ascorbate in DMF) to attach functional groups . Key parameters include solvent choice (ethanol, DMF), catalyst loading, and reaction time. Yield optimization requires monitoring via TLC and purification via column chromatography (hexane/ethyl acetate) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) : To verify methoxy (-OCH₃), thiazole ring protons, and aromatic substituents. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .

- IR Spectroscopy : Confirm functional groups (C-O-C at ~1250 cm⁻¹, C=N in thiazole at ~1600 cm⁻¹) .

- Elemental Analysis : Validate calculated vs. experimental C/H/N/S content (±0.4% tolerance) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., weak C–H···O bonds) for solid-state characterization .

Advanced Research Questions

Q. How can the anticancer activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- Cell Line Screening : Use MTT assays on HCT-116 (colorectal) and MCF-7 (breast) cancer cells. Compare GI₅₀ values (50% growth inhibition) against cisplatin controls .

- Mechanistic Studies :

- Clonogenic Assays : Assess long-term proliferation inhibition at 5–10 μM concentrations .

- Caspase Activation : Use Western blotting to detect apoptosis markers (e.g., caspase-3/9 cleavage) .

- Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., with HIV-1 protease or kinase domains). Prioritize compounds with hydrogen bonds to active-site residues (e.g., Asp25 in HIV-1 protease) and low RMSD values (<2 Å) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA calculations) .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F, -Br) : Enhance anticancer activity by increasing electrophilicity (e.g., GI₅₀ = 1.1–1.6 μM for halogenated analogs) .

- Methoxy Positioning : Ortho-substitution (vs. para) may sterically hinder target binding, reducing efficacy .

- SAR Workflow :

Synthesize analogs with varied aryl/heteroaryl substituents.

Test in vitro activity (e.g., MIC for antitubercular assays).

Correlate logP and polar surface area with membrane permeability (e.g., via ADMET predictions) .

Q. What in vitro models assess the metabolic stability of this compound derivatives?

- Methodological Answer :

- Liver Microsomal Assays : Incubate compounds with rat/human liver microsomes (37°C, NADPH cofactor). Monitor degradation via LC-MS over 60 min. Calculate half-life (t½) and intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .

Specialized Applications

Q. How are photophysical properties of thiazole derivatives leveraged in materials science?

- Methodological Answer :

- Photoluminescence Studies : Measure emission spectra (λₑₘ) of iridium(III) complexes containing benzothiazole ligands. Ortho-methoxy groups can red-shift emission due to extended conjugation .

- Quantum Yield Calculation : Use integrating spheres with a reference standard (e.g., quinine sulfate) to determine Φₑₘ values .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported biological activities of thiazole derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Control Compounds : Include positive controls (e.g., rifampicin for antitubercular assays) to calibrate activity thresholds .

- Batch-to-Batch Purity : Re-synthesize compounds with conflicting data and re-test after HPLC purification (>95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.